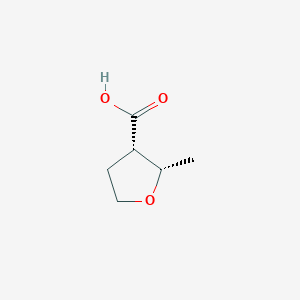
cis-2-Methyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-Methyloxolane-3-carboxylic acid: is a chemical compound with the molecular formula C6H10O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound has gained attention in scientific research due to its potential biological activity and various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis from 2-Methyloxolane: One common method involves the oxidation of 2-methyloxolane using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrially, this compound can be synthesized through catalytic processes involving the use of metal catalysts like palladium or platinum.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, alcohols, and esters.
Major Products
Oxidation Products: Carboxylates, carbonyl compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Cis-2-methyloxolane-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Activity Studies: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: It serves as an intermediate in the synthesis of various drug candidates, particularly those targeting metabolic and inflammatory pathways.
Industry
Wirkmechanismus
The mechanism by which cis-2-methyloxolane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-2-Methyloxolane-3-carboxylic acid: This isomer differs in the spatial arrangement of its substituents, leading to different chemical and biological properties.
2-Methyloxolane-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the oxolane ring.
2-Methyloxolane-3-carboxamide: A derivative where the carboxylic acid group is replaced by an amide group.
Uniqueness: : Cis-2-methyloxolane-3-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in distinct physical, chemical, and biological properties compared to its trans-isomer and other similar compounds .
Eigenschaften
IUPAC Name |
(2S,3S)-2-methyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVATTQXDIZNEP-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2638520.png)
![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)


![1-(2-ethylpiperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2638532.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)
